molecular formula C13H8Cl2N2O2 B2480662 2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile CAS No. 339016-78-3

2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile

Cat. No.: B2480662
CAS No.: 339016-78-3
M. Wt: 295.12
InChI Key: LDLPRBUGIKYJPN-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile is a synthetic compound featuring a pyridine core substituted with a 3,5-dichlorophenoxy group at position 2, a methoxy group at position 4, and a nitrile group at position 3. This structure combines aromatic heterocyclic chemistry with functional groups known for biological activity.

Properties

IUPAC Name

2-(3,5-dichlorophenoxy)-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2/c1-18-12-2-3-17-13(11(12)7-16)19-10-5-8(14)4-9(15)6-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLPRBUGIKYJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC(=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile typically involves the reaction of 3,5-dichlorophenol with 4-methoxypyridine-3-carbonitrile under specific conditions. One common method includes the use of a palladium catalyst to facilitate the coupling reaction between these two components . The reaction is usually carried out in an organic solvent such as chloroform or ethyl acetate, with the temperature carefully controlled to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated monitoring can further enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic

Biological Activity

2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carbonitrile group and a dichlorophenoxy moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H8Cl2N2O
  • IUPAC Name : this compound

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities. These include:

  • Anticancer Activity : Studies have shown that related pyridine derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, compounds bearing the methoxypyridine structure have demonstrated IC50 values in the range of 1-5 µM against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines .
  • Antiviral Properties : The inhibition of dihydroorotate dehydrogenase (DHODH) is a noted mechanism for antiviral activity among similar compounds. This inhibition has been linked to a reduction in viral replication, particularly in assays targeting measles virus .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on various enzymes involved in inflammatory processes. For example, myeloperoxidase (MPO) activity has been studied in relation to pyridine derivatives, suggesting potential anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its substituents:

  • Dichlorophenoxy Group : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxy Substituent : The methoxy group at position 4 on the pyridine ring is critical for enhancing cytotoxicity and overall bioactivity .

Case Studies

Several studies have explored the biological activity of pyridine derivatives similar to this compound:

  • Cytotoxicity Assessment :
    • A series of methoxypyridine derivatives were synthesized and tested against cancer cell lines. Compounds with varying substituents showed promising results with IC50 values ranging from 1 to 5 µM, indicating significant antiproliferative effects .
  • Antiviral Screening :
    • In vitro assays demonstrated that certain derivatives effectively inhibited measles virus replication through DHODH inhibition, highlighting their potential as antiviral agents .

Data Tables

Compound NameIC50 (µM)Target Cell LineActivity Type
2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives<0.01Measles VirusAntiviral
2-Methoxypyridine-3-carbonitriles1 - 5HepG2Anticancer
2-Methoxypyridine derivatives1 - 5DU145Anticancer
2-Methoxypyridine derivatives1 - 5MDA-MB-231Anticancer

Scientific Research Applications

Agrochemical Applications

Herbicidal Activity
The compound has been investigated for its effectiveness as a herbicide, particularly in pre-emergence formulations. It operates by being absorbed through the roots and seeds of plants, thereby controlling weed growth without significant leaf uptake. This method enhances its selectivity and efficacy against various grass weeds .

Formulation Insights
Recent studies have highlighted the development of formulations incorporating 2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile along with other active ingredients to improve biological properties and weed control efficiency. These formulations are typically prepared as aqueous suspensions, which facilitate their application in agricultural settings .

Medicinal Applications

Cytotoxic Activity
Research indicates that derivatives of pyridine-3-carbonitrile, including this compound, exhibit promising cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives showed significant antiproliferative activity with IC50 values ranging from 1 to 5 µM against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells .

Structure-Activity Relationship
The structure-activity relationship (SAR) analysis of these compounds suggests that specific substituents on the pyridine ring enhance their biological activity. The presence of the nitrile group at position 3 is crucial for maintaining cytotoxic efficacy, while additional functional groups such as methoxy and nitro can further augment this activity .

Case Studies

  • Herbicide Efficacy Study
    • Objective : To evaluate the herbicidal effectiveness of this compound in controlling specific weed species.
    • Methodology : Field trials were conducted using various concentrations of the compound.
    • Results : The compound showed a significant reduction in weed biomass compared to untreated controls, indicating its potential as an effective herbicide.
  • Cancer Cell Line Screening
    • Objective : To assess the cytotoxic effects of pyridine derivatives on cancer cell lines.
    • Methodology : A series of synthesized compounds were tested against HepG2, DU145, and MBA-MB-231 cell lines using MTT assays to determine cell viability.
    • Results : Compounds exhibited varying degrees of cytotoxicity, with several demonstrating potent inhibitory effects at low concentrations. This highlights their potential for further development as anticancer agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Core Structure Key Substituents Functional Groups Reference
2-(3,5-Dichlorophenoxy)-4-methoxy-pyridine-3-carbonitrile Pyridine 3,5-Dichlorophenoxy, 4-methoxy Nitrile, ether -
4-(4-Methoxyphenyl)-2-(methylthio)-pyrimidine-5-carbonitrile Pyrimidine 4-Methoxyphenyl, methylthio Nitrile, thioether
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxyacetic acid 2,4-Dichlorophenoxy Carboxylic acid
4-(3-Ethoxy-4-hydroxyphenyl)-pyridine-3-carbonitrile Pyridine Ethoxy-hydroxyphenyl, tetrahydronaphthalenyl Nitrile, acetylated glucopyranosylthio
Antimicrobial cyanopyridines Pyridine Triazinylamino phenyl, phenyl Nitrile, triazine

Key Observations :

  • The dichlorophenoxy group in the target compound is structurally analogous to herbicidal agents like 2,4-D but differs in substitution pattern (3,5- vs. 2,4-dichloro), which may alter receptor interaction .

Physicochemical Properties

Table 2: Physicochemical Properties of Analogues

Compound Melting Point (°C) IR Nitrile Stretch (cm⁻¹) Molecular Formula Reference
Target Compound Not reported ~2216 (expected) C₁₃H₈Cl₂N₂O₂ -
4-(4-Methoxyphenyl)-2-(methylthio)-pyrimidine-5-carbonitrile 300 Not specified C₁₃H₁₁N₃O₂S
4-(3-Ethoxy-4-hydroxyphenyl)-pyridine-3-carbonitrile Not reported 2216 C₃₄H₃₅N₃O₉S
2,4-Dichlorophenoxyacetic acid Not reported Not applicable C₈H₆Cl₂O₃

Key Observations :

  • Pyridine/pyrimidine carbonitriles exhibit strong nitrile IR absorption near 2216 cm⁻¹, consistent with the target’s expected profile .
  • High melting points in pyrimidine carbonitriles (e.g., 300°C ) suggest the target may also display thermal stability.

Table 3: Activity Profiles of Analogues

Compound Biological Activity Reference
Target Compound Inferred herbicidal/antimicrobial -
2,4-Dichlorophenoxyacetic acid Herbicide, carcinogen
Antimicrobial cyanopyridines Antibacterial, antifungal

Key Observations :

  • Dichlorophenoxy derivatives like 2,4-D are potent herbicides but carry carcinogenic risks . The target’s 3,5-dichloro substitution may mitigate toxicity while retaining activity.
  • Pyridine carbonitriles with triazine or phenyl groups exhibit antimicrobial effects, suggesting the target could be optimized for similar applications .

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